Hexafluoropropene

Description

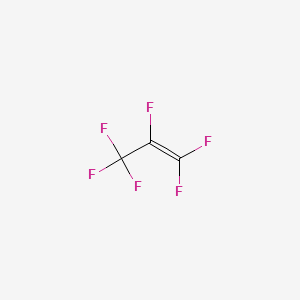

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDGVLDPFQMKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6 | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13429-24-8, 25120-07-4, 6792-31-0 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoropropylene polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6792-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026949 | |

| Record name | Hexafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO] | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoropropylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-29.6 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.583 AT -40 °C/4 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/ | |

| Record name | Hexafluoropropylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

116-15-4 | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoropropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3,3-Hexafluoro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoropropylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexafluoropropylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRW23XOS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-156.5 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Hexafluoropropene (HFP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropene (HFP), a fluoroalkene with the chemical formula C₃F₆, is a synthetic, colorless, and odorless gas.[1][2] Also known by synonyms such as 1,1,2,3,3,3-hexafluoroprop-1-ene and perfluoropropylene, HFP is a critical monomer in the production of high-performance fluoropolymers and fluoroelastomers, including fluorinated ethylene (B1197577) propylene (B89431) (FEP) and Viton™.[1][3] Its unique properties, stemming from the high degree of fluorination, make it a compound of significant interest in materials science, semiconductor manufacturing, and as a potential reagent in specialized chemical synthesis.[2][3] This guide provides an in-depth overview of the core physicochemical properties of HFP, detailed experimental methodologies for their determination, and a summary of its chemical behavior.

General and Molecular Properties

This compound is the perfluorinated analogue of propylene. Its fundamental molecular and identification properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,2,3,3,3-hexafluoroprop-1-ene | [1] |

| CAS Number | 116-15-4 | [1][4] |

| Molecular Formula | C₃F₆ | [1][4] |

| Molecular Weight | 150.02 g/mol | [1][5][6] |

| Synonyms | Hexafluoropropylene, Perfluoropropene | [1][4] |

Physical Properties

HFP is a non-flammable gas under standard conditions.[2][3] It can be liquefied under pressure for transportation and storage.[2] Key physical properties are detailed in Table 2.

| Property | Value | Conditions | Reference(s) |

| Appearance | Colorless, odorless gas | Standard Temperature and Pressure | [1][2][7] |

| Melting Point | -153 to -156.5 °C | 1 atm | [1][4][7] |

| Boiling Point | -28 to -30.3 °C | 1 atm | [4][7][8] |

| Liquid Density | 1.332 g/cm³ | 20 °C | [2][7][9] |

| 1.583 g/cm³ | -40 °C | [1][10] | |

| Vapor Pressure | 588 to 690 kPa | 20-25 °C | [3][9][11] |

| Water Solubility | 82 mg/L | 28 °C | [4][12] |

| Octanol-Water Partition Coefficient (Log P) | 1.95 | 20 °C | [4][12][13] |

Solubility

This compound exhibits low solubility in water but is soluble in some organic solvents.[3][14] Its limited aqueous solubility is a characteristic feature of highly fluorinated compounds. The copolymer derived from HFP, poly(vinylidene fluoride-co-hexafluoropropene), is known to be soluble in solvents such as acetone, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[15]

Vapor Pressure

As a liquefied gas, HFP has a high vapor pressure, which increases significantly with temperature.[12] Accurate vapor pressure data is crucial for the safe design of storage vessels and handling systems to prevent over-pressurization.[5]

Chemical Properties and Reactivity

Stability and Reactivity

This compound is a relatively stable compound but can undergo reactions typical of alkenes.[4][12] The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. It is incompatible with strong oxidizing agents, alkali metals, and finely powdered metals.[4][16]

Polymerization

The primary industrial use of HFP is as a comonomer in polymerization reactions, most notably with tetrafluoroethylene (B6358150) to produce FEP and with vinylidene fluoride (B91410) for fluoroelastomers.[3] It can also undergo polymerization under certain conditions, a reaction that may be initiated by heat or chemical agents.[17]

Thermal Decomposition

When heated to high temperatures (above 500 °C), HFP decomposes to yield toxic and corrosive fumes, including hydrogen fluoride and other toxic fluorinated compounds like perfluoroisobutylene (B1208414) (PFIB).[13] Proper handling and containment are essential, especially at elevated temperatures.

Figure 1. Simplified thermal decomposition pathway of this compound.

Experimental Protocols

The determination of physicochemical properties for liquefied gases like HFP requires specialized equipment and adherence to standardized methods. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide an internationally accepted framework for such measurements.[1][2][3]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For HFP, this is determined at atmospheric pressure.

-

Principle: A dynamic method involves distilling the substance and measuring the steady boiling temperature. A static vapor pressure method can also be used, where the boiling point is determined by interpolation from a vapor pressure curve.

-

Apparatus: A distillation flask, condenser, thermometer calibrated for low temperatures, and a heating mantle.

-

Procedure (Dynamic Method):

-

The liquefied HFP sample is carefully introduced into the distillation flask.

-

The flask is gently heated.

-

The temperature is recorded when the substance boils and a steady temperature is observed on the thermometer as the vapor condenses. This equilibrium temperature is the boiling point.[8][18]

-

The ambient atmospheric pressure is recorded simultaneously.

-

Vapor Pressure Measurement (OECD Guideline 104)

The vapor pressure of HFP is measured as a function of temperature to create a vapor pressure curve.

-

Principle: A static method is commonly employed. The pressure of the vapor in equilibrium with the liquid is measured at a specific, constant temperature in a closed system.

-

Apparatus: A constant-temperature bath, an equilibrium cell capable of withstanding high pressure, a pressure transducer, and a temperature sensor.

-

Procedure:

-

A small, known amount of liquid HFP is introduced into the evacuated equilibrium cell.

-

The cell is placed in the constant-temperature bath and allowed to reach thermal equilibrium.

-

The pressure inside the cell is measured using the pressure transducer. This is the vapor pressure at that temperature.

-

The procedure is repeated at various temperatures to generate a vapor pressure curve.[6][12]

-

Figure 2. Workflow for vapor pressure measurement using the static method.

Density of Liquefied Gas (ASTM D1657 / ISO 3993)

The density of liquid HFP is a key parameter for custody transfer and quality control.

-

Principle: While hydrometer methods exist, modern techniques utilize a digital densitometer based on an oscillating U-tube, which offers higher precision and safety.[17] The oscillation frequency of the U-tube changes based on the density of the fluid it contains.

-

Apparatus: An oscillating U-tube digital densitometer, a high-pressure sample cell, and a temperature-controlled housing.

-

Procedure:

-

The densitometer is calibrated using reference fluids of known density (e.g., pure propane (B168953) or butane).

-

The liquid HFP sample is carefully transferred from a pressurized container into the instrument's measuring cell, ensuring no gas bubbles are present.

-

The cell is maintained at a constant, specified temperature.

-

The instrument measures the oscillation period of the U-tube and calculates the corresponding density of the sample. The measurement is rapid, typically taking only a few minutes.[17]

-

Conclusion

This compound is a compound with a distinct set of physicochemical properties defined by its perfluorinated structure. Its low boiling point, high vapor pressure, and specific reactivity profile are fundamental to its primary application as a monomer in the synthesis of advanced fluoropolymers. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe handling, application in research and development, and successful utilization in industrial processes.

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. files.chemicalwatch.com [files.chemicalwatch.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]

- 11. Vapor pressure - Wikipedia [en.wikipedia.org]

- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

- 15. Measuring the density of liquefied petroleum gas (LPG) | Anton Paar Wiki [wiki.anton-paar.com]

- 16. vernier.com [vernier.com]

- 17. muser-my.com [muser-my.com]

- 18. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

hexafluoropropene molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Hexafluoropropene (B89477)

Abstract

This document provides a detailed technical overview of the molecular structure and bonding of this compound (C₃F₆), a key fluorinated alkene used in the synthesis of polymers and other advanced materials. It consolidates crystallographic data from experimental studies, outlines the methodologies of the primary analytical techniques used for its structural determination, and discusses the nature of its covalent bonding. This guide is intended to be a core reference for scientists and professionals requiring a foundational understanding of this compound's molecular characteristics.

Introduction

This compound (HFP), also known as 1,1,2,3,3,3-hexafluoro-1-propene, is a perfluoroalkene with the chemical formula CF₃CF=CF₂[1][2][3][4][5]. The complete substitution of hydrogen atoms with highly electronegative fluorine atoms imparts unique chemical and physical properties compared to its hydrocarbon analog, propene. A precise understanding of HFP's three-dimensional structure—including its bond lengths, bond angles, and electronic distribution—is critical for predicting its reactivity, designing novel synthetic pathways, and developing new fluoropolymers and pharmaceutical intermediates. The molecular structure of HFP has been accurately determined using gas-phase electron diffraction (GED) and microwave spectroscopy[6][7].

Molecular Geometry and Quantitative Data

Experimental data reveals that this compound possesses Cₛ symmetry. The carbon backbone is planar, with the exception of two fluorine atoms in the trifluoromethyl (-CF₃) group[6]. The -CF₃ group is staggered relative to the carbon-carbon double bond.

The key structural parameters determined from gas-phase electron diffraction and microwave spectroscopy are summarized below.

Table 1: Summary of this compound Structural Parameters

| Parameter | Bond/Angle Description | Experimental Value (Å or °) |

| Bond Lengths | ||

| r(C=C) | Carbon-Carbon Double Bond | 1.328 Å |

| r(C-C) | Carbon-Carbon Single Bond | 1.511 Å |

| r(C-F) | Vinyl C-F (avg. on C₁) | 1.326 Å |

| r(C-F) | Vinyl C-F (on C₂) | 1.333 Å |

| r(C-F) | Trifluoromethyl C-F (avg. on C₃) | 1.325 Å |

| Bond Angles | ||

| ∠(C=C-C) | Angle between C₁, C₂, and C₃ | 127.9° |

| ∠(F-C=C) | F on C₁ to C₁=C₂ | 123.9° |

| ∠(F-C-F) | F-C₁-F angle | 112.1° |

| ∠(F-C-C) | F on C₂ to C₂-C₁ | 120.0° |

| ∠(F-C-C) | F on C₂ to C₂-C₃ | 112.1° |

| ∠(F-C-F) | F-C₃-F angle in -CF₃ group (avg.) | 108.8° |

| ∠(C-C-F) | C₂-C₃-F angle in -CF₃ group (avg.) | 110.1° |

Note: Atom numbering is C₁F₂(C₂F)-C₃F₃. Data is primarily sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) which aggregates experimental findings.

Bonding Characteristics

The bonding in this compound is defined by its strong covalent framework, which is significantly influenced by the presence of six highly electronegative fluorine atoms.

-

Carbon-Fluorine (C-F) Bonds: The C-F bond is the strongest single bond in organic chemistry[8]. Its strength arises from a combination of covalent overlap and a substantial ionic character (Cδ⁺—Fδ⁻) due to fluorine's high electronegativity. This strong polarization shortens the bond length to approximately 1.33-1.35 Å, which is shorter than C-N or C-O single bonds[8]. The powerful inductive electron withdrawal by the fluorine atoms reduces electron density throughout the carbon skeleton.

-

Carbon-Carbon Bonds: The molecule contains one carbon-carbon single bond (C-C) and one carbon-carbon double bond (C=C). The C=C bond consists of a strong σ-bond and a weaker π-bond. The electron-withdrawing fluorine atoms decrease the electron density of the π-system, making HFP less susceptible to electrophilic attack compared to propene. The C-C single bond connects the vinyl group to the trifluoromethyl group and its length (1.511 Å) is typical for a single bond between an sp² and an sp³ hybridized carbon.

Experimental Protocols for Structure Determination

The precise geometry of this compound has been elucidated primarily through two powerful gas-phase techniques.

Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a primary method for determining the structure of molecules in the gaseous state, free from intermolecular forces[9].

Methodology:

-

Sample Introduction: A fine jet of this compound gas is effused from a nozzle into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy, monochromatic beam of electrons is fired perpendicularly through the gas stream.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms within the HFP molecules. The scattering pattern is a result of interference between the waves scattered by all pairs of atoms in the molecule.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD camera).

-

Data Analysis: The intensity of the diffraction rings is measured as a function of the scattering angle. This information is mathematically transformed into a radial distribution function, which represents the probability of finding two atoms separated by a given distance.

-

Structure Refinement: The bond lengths, bond angles, and torsional angles of a theoretical model are iteratively refined using a least-squares algorithm until the calculated radial distribution curve provides the best possible fit to the experimental data.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise measurements of the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its geometry[6][10].

Methodology:

-

Sample Preparation: A low-pressure gaseous sample of this compound is introduced into a waveguide or a resonant cavity within the spectrometer.

-

Microwave Irradiation: The sample is irradiated with low-energy microwave radiation of precisely controlled and swept frequencies.

-

Rotational Transitions: When the frequency of the radiation matches the energy difference between two rotational quantum states of the molecule, the molecule absorbs the energy, causing a transition to a higher rotational state.

-

Spectrum Generation: The absorption of energy is detected, and a spectrum is generated by plotting absorption intensity versus frequency.

-

Spectral Assignment: The resulting sharp absorption lines are assigned to specific rotational transitions based on theoretical models.

-

Structure Calculation: The frequencies of these transitions are used to calculate the molecule's rotational constants with very high precision. From these constants, the moments of inertia are determined. By analyzing the spectra of different isotopologues (e.g., with ¹³C), a complete and highly accurate molecular structure can be calculated.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the workflow for its experimental determination.

Caption: 2D representation of this compound's molecular structure.

References

- 1. Propene, hexafluoro- [webbook.nist.gov]

- 2. Hexafluoropropylene - Wikipedia [en.wikipedia.org]

- 3. Hexafluoropropylene-Yuji [yuji-material.com]

- 4. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 99 116-15-4 [sigmaaldrich.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. Microwave spectroscopy and structures of two conformers of 1H-heptafluoropropane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Guide to the Laboratory Synthesis of Hexafluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary laboratory-scale synthesis methods for hexafluoropropene (B89477) (HFP), a critical fluorinated building block in the development of pharmaceuticals and advanced materials. The following sections detail established experimental protocols, present key quantitative data in a comparative format, and illustrate the underlying reaction pathways.

Core Synthesis Methodologies

The laboratory synthesis of this compound can be achieved through several principal routes, primarily involving high-temperature pyrolysis or multi-step conversions from hydrocarbon precursors. Each method offers distinct advantages and challenges in terms of precursor availability, reaction conditions, and product selectivity.

Pyrolysis of Fluorocarbons

High-temperature gas-phase pyrolysis is a common approach for the synthesis of HFP. These reactions are typically conducted in tubular reactors constructed from materials resistant to high temperatures and corrosive environments, such as nickel or specialized nickel alloys.

a) Pyrolysis of Tetrafluoroethylene (B6358150) (TFE)

The thermal decomposition of tetrafluoroethylene is a direct method for producing this compound.[1][2] The reaction proceeds by the formation of difluorocarbene (:CF₂) intermediates.

b) Co-pyrolysis of Trifluoromethane (B1200692) (R23) and Tetrafluoroethylene (TFE)

To enhance the yield of HFP and control the reaction temperature, trifluoromethane can be introduced as a co-reactant with TFE.[3] The endothermic pyrolysis of R23 helps to balance the exothermic dimerization of TFE, leading to a more controlled reaction and potentially higher HFP selectivity.[3]

c) Pyrolysis of Chlorodifluoromethane (B1668795) (CDM)

The pyrolysis of chlorodifluoromethane is another route that yields both tetrafluoroethylene and this compound.[4][5] The reaction conditions can be tuned to favor the formation of HFP.

Multi-step Synthesis from Acyclic Hydrocarbons

A more complex but versatile approach involves the initial chlorofluorination of a three-carbon hydrocarbon, such as propane (B168953) or propylene, followed by subsequent dehydrohalogenation steps to yield this compound. This method allows for the use of readily available starting materials.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the primary laboratory synthesis methods of this compound.

Table 1: Pyrolysis of Tetrafluoroethylene (TFE)

| Parameter | Value | Reference |

| Reaction Temperature | 600 - 900 °C | [1] |

| Pressure | Reduced Pressure (e.g., 0.1 bar) | [1] |

| Reactor Material | Nickel or Nickel Alloy Lined | [6] |

| HFP Yield | > 75% | [6] |

| Key By-product | Perfluoroisobutylene (B1208414) (PFIB) | [1] |

Table 2: Co-pyrolysis of Trifluoromethane (R23) and Tetrafluoroethylene (TFE)

| Parameter | Value | Reference |

| Reaction Temperature | 850 - 900 °C | [7] |

| Residence Time | 0.5 - 2 seconds | [7] |

| Molar Ratio (R23/TFE) | 1 - 4 | [7] |

| HFP Yield | ~30% (at 40% R23 conversion) | [3] |

Table 3: Pyrolysis of Chlorodifluoromethane (CDM)

| Parameter | Value | Reference |

| Reaction Temperature | 750 - 980 °C | [4] |

| Residence Time | 1 - 50 milliseconds | [4] |

| Product Selectivity | High combined selectivity for TFE and HFP | [4] |

Table 4: Multi-step Synthesis from Propane/Propylene

| Step | Parameter | Value | Reference |

| Chlorofluorination | Reaction Temperature | 100 - 550 °C | [8] |

| Catalyst | Metal-containing salt or oxide | [8] | |

| Dehydrohalogenation | Reaction Temperature | 250 - 550 °C | |

| Catalyst | Various, including metal-based |

Experimental Protocols

Protocol 1: Synthesis of this compound by Pyrolysis of Tetrafluoroethylene

Materials:

-

Tetrafluoroethylene (TFE) gas

-

Inert diluent gas (e.g., nitrogen or argon)

-

High-temperature tubular reactor (e.g., nickel or Inconel)

-

Furnace capable of reaching 900 °C

-

Pressure control system

-

Cold trap for product collection

-

Gas chromatography (GC) system for analysis

Procedure:

-

Assemble the pyrolysis apparatus, ensuring all connections are leak-tight. The reactor should be housed within the furnace.

-

Purge the entire system with an inert gas to remove any air or moisture.

-

Heat the reactor to the desired temperature, typically between 700 °C and 900 °C.[6]

-

Introduce a controlled flow of TFE gas into the reactor. An inert diluent can be co-fed to maintain a low partial pressure of TFE, which can improve the yield of HFP.[1]

-

Maintain a reduced pressure within the reactor, for example, down to 0.1 bar.[1]

-

The gaseous product stream exiting the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the HFP and any unreacted TFE or by-products.

-

The composition of the collected liquid and the effluent gas is analyzed by GC to determine the yield and selectivity of HFP.

-

Caution: This reaction can produce highly toxic by-products such as perfluoroisobutylene (PFIB).[1] The entire apparatus should be operated in a well-ventilated fume hood, and appropriate safety precautions for handling toxic gases must be taken.

Protocol 2: Synthesis of this compound by Co-pyrolysis of Trifluoromethane and Tetrafluoroethylene

Materials:

-

Trifluoromethane (R23) gas

-

Tetrafluoroethylene (TFE) gas

-

High-temperature tubular reactor

-

Furnace

-

Mass flow controllers for precise gas mixing

-

Cold trap

-

GC system

Procedure:

-

Set up the pyrolysis apparatus as described in Protocol 1.

-

Heat the reactor to a temperature between 850 °C and 900 °C.[7]

-

Using mass flow controllers, introduce a mixture of R23 and TFE into the reactor. The molar ratio of R23 to TFE should be maintained between 1 and 4.[7]

-

Control the total gas flow rate to achieve a residence time of 0.5 to 2 seconds within the heated zone of the reactor.[7]

-

Collect the products in a cold trap and analyze the composition using GC. This method aims to increase the yield of HFP while minimizing the formation of by-products.

Protocol 3: Multi-step Synthesis of this compound from Propylene

Step 1: Chlorofluorination of Propylene

Materials:

-

Propylene gas

-

Chlorine gas

-

Anhydrous hydrogen fluoride (B91410) (HF)

-

Packed-bed reactor containing a suitable catalyst (e.g., a metal-containing salt or oxide)

-

Temperature and pressure control systems

-

Scrubbing system for acidic by-products

Procedure:

-

Pack the reactor with the chlorofluorination catalyst.

-

Heat the reactor to a temperature between 300 °C and 450 °C.[8]

-

Introduce a gaseous feed of propylene, chlorine, and anhydrous HF into the reactor. The molar ratios of the reactants need to be carefully controlled.

-

The reaction produces a mixture of chlorofluoropropanes. The product stream is passed through a scrubbing system to remove HCl and unreacted HF.

-

The organic products are then separated and purified by distillation. The primary goal is to obtain precursors for HFP, such as 1,1,1,3,3-pentafluoropropane.

Step 2: Dehydrohalogenation to this compound

Materials:

-

Chlorofluoropropane precursor from Step 1

-

Reactor suitable for dehydrohalogenation (e.g., packed with a catalyst or suitable for thermal cracking)

-

Temperature control system

Procedure:

-

The purified chlorofluoropropane precursor is fed into a second reactor.

-

The reactor is heated to a temperature between 250 °C and 550 °C.

-

The dehydrohalogenation reaction eliminates HCl or HF to form the desired this compound.

-

The product stream is cooled, and the HFP is separated from by-products and unreacted starting material, typically by distillation.

Reaction Pathways and Mechanisms

The synthesis of this compound involves complex reaction networks, particularly in the case of pyrolysis. The following diagrams illustrate the key transformations.

References

- 1. US20070096053A1 - Direct conversion of HCFC 225ca/cb mixture to HFC 245cb and HFC 1234yf - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. fluoridealert.org [fluoridealert.org]

- 4. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20140275646A1 - Method for mitigating hfc-245cb formation during hcfo-1233xf hydrofluorination to hcfc-244bb - Google Patents [patents.google.com]

- 7. ozone.unep.org [ozone.unep.org]

- 8. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Gas-Phase Oxidation Kinetics of Hexafluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase oxidation kinetics of hexafluoropropene (B89477) (HFP), a critical process in the synthesis of valuable fluorinated compounds. The document details the experimental methodologies, presents quantitative kinetic data, and illustrates the underlying reaction pathways.

Introduction

The gas-phase oxidation of this compound (C3F6) is a significant industrial reaction, primarily for the production of this compound oxide (HFPO), a key intermediate in the synthesis of various fluoropolymers and other organofluorine compounds. Understanding the kinetics and mechanism of this complex reaction is crucial for optimizing reactor design, improving product selectivity, and ensuring process safety. This guide focuses on two main pathways for the gas-phase oxidation of HFP: a high-temperature, non-catalytic process and a lower-temperature reaction initiated by trifluoromethylhypofluorite (CF3OF).

High-Temperature Non-Catalytic Gas-Phase Oxidation of this compound

The direct oxidation of HFP with molecular oxygen at elevated temperatures is a widely studied method for HFPO synthesis. The reaction is typically carried out in the gas phase within a tubular reactor.

Experimental Protocols

A common experimental setup for studying the kinetics of high-temperature HFP oxidation involves an isothermal tubular reactor, often operating under laminar flow conditions.[1]

Reactor Setup:

-

Reactor Type: Isothermal tubular reactor, frequently in a coiled configuration to ensure a long reaction path in a compact space.

-

Material: The reactor is typically constructed from materials resistant to corrosive fluorinated compounds at high temperatures.

-

Temperature Control: The reactor is placed within a furnace or a controlled temperature environment to maintain isothermal conditions, typically in the range of 463 to 493 K.[1]

-

Pressure Control: The system is maintained at a constant pressure, for instance, 450 kPa.[1]

-

Feed System: Mass flow controllers are used to precisely meter the flow rates of HFP and oxygen into the reactor. The molar feed ratio of HFP to O2 is a key experimental variable.

Analytical Techniques:

-

Gas Chromatography (GC): The reactor effluent is analyzed using gas chromatography to quantify the concentrations of reactants and products. A flame ionization detector (FID) can be used for the analysis of HFP and HFPO, while a thermal conductivity detector (TCD) may be employed for other products.

-

Product Identification: The primary products of the reaction are this compound oxide (HFPO), carbonyl fluoride (B91410) (COF2), and trifluoroacetyl fluoride (CF3COF).[1][2] Minor products such as tetrafluoroethene (C2F4) and perfluorocyclopropane (c-C3F6) have also been observed.[3]

The experimental workflow for a typical kinetic study is depicted below:

Reaction Mechanism and Kinetics

The high-temperature gas-phase oxidation of HFP is a complex process involving multiple elementary reactions. A simplified kinetic model proposed by Lokhat et al. consists of eight key reactions.[1] The initial step is believed to be the addition of molecular oxygen to the double bond of HFP, forming a diradical intermediate which can then lead to the formation of HFPO or decompose into other products.

The primary reaction pathways are illustrated in the following diagram:

References

Spectroscopic Profile of Hexafluoropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for hexafluoropropene (B89477) (C₃F₆), a critical building block in the synthesis of various fluoropolymers and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its characteristic spectral features.

Table 1: ¹⁹F and ¹³C NMR Spectroscopic Data of this compound

| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | -CF₃ | ~ -73 | Multiplet | Not available |

| ¹⁹F | =CF₂ (cis to -CF₃) | ~ -95 | Multiplet | Not available |

| ¹⁹F | =CF₂ (trans to -CF₃) | ~ -108 | Multiplet | Not available |

| ¹⁹F | -CF= | ~ -193 | Multiplet | Not available |

| ¹³C | C1 (-CF₃) | Data not available | - | - |

| ¹³C | C2 (-CF=) | Data not available | - | - |

| ¹³C | C3 (=CF₂) | Data not available | - | - |

Chemical shifts are referenced to CFCl₃ for ¹⁹F NMR.

Table 2: Infrared (IR) Spectroscopy Data of Gaseous this compound

The following table details the fundamental vibrational frequencies observed in the gas-phase infrared spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1795 | Very Strong | C=C stretch |

| 1395 | Very Strong | CF₃ asymmetric stretch |

| 1340 | Strong | Overtone/Combination |

| 1295 | Very Strong | CF stretch |

| 1245 | Very Strong | CF₃ symmetric stretch |

| 1185 | Strong | CF stretch |

| 1020 | Medium | CF₂ wag |

| 980 | Strong | CF stretch |

| 770 | Strong | CF₃ rock |

| 655 | Medium | CF₃ deformation |

| 560 | Medium | C-C-C bend |

| 511 | Medium | CF₃ rock |

| 430 | Weak | CF₂ rock |

| 364 | Medium | CF bend |

| 310 | Weak | CF₃ torsion |

Table 3: Mass Spectrometry (MS) Data of this compound

The mass spectrum of this compound is typically acquired using electron ionization (EI), resulting in characteristic fragmentation patterns. The major fragments are listed below.[2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 131 | 100 | [C₂F₅]⁺ |

| 69 | ~80 | [CF₃]⁺ |

| 100 | ~60 | [C₂F₄]⁺ |

| 150 | ~30 | [C₃F₆]⁺ (Molecular Ion) |

| 31 | ~25 | [CF]⁺ |

| 81 | ~15 | [C₂F₃]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for this compound, which exists as a gas at standard temperature and pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (Gas Phase)

-

Sample Preparation: A specialized high-pressure NMR tube constructed from a suitable material (e.g., thick-walled borosilicate glass or a metal alloy) is required. The tube is attached to a vacuum line, evacuated, and then filled with gaseous this compound to the desired pressure. A small amount of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) containing a reference standard (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F) may be added as a capillary insert for locking and referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of handling high-pressure samples and tunable to ¹⁹F and ¹³C frequencies is used.

-

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters: A spectral width appropriate for the wide chemical shift range of fluorine is set (e.g., -250 to 50 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to an external or internal standard of CFCl₃ (0 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment is used. Due to the low natural abundance of ¹³C and potentially long relaxation times, a sufficient relaxation delay is employed.

-

Acquisition Parameters: The spectral width is set to cover the expected range for fluorinated carbons (e.g., 80 to 160 ppm). A large number of scans is typically required. Chemical shifts are referenced to TMS (0 ppm).

-

Infrared (IR) Spectroscopy Protocol (Gas Phase)

-

Sample Preparation: A gas cell with windows transparent to IR radiation (e.g., NaCl or KBr) is used. The cell is first evacuated and a background spectrum of the empty cell is recorded. Gaseous this compound is then introduced into the cell to a specific partial pressure. For detecting low concentrations, a multi-pass gas cell can be used to increase the effective path length.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.

-

Data Acquisition: The IR spectrum of the this compound sample is recorded over the mid-IR range (typically 4000 to 400 cm⁻¹). The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: As a gas, this compound can be introduced directly into the ion source of the mass spectrometer via a gas inlet system or as the effluent from a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Ionization and Fragmentation: In the EI source, the gaseous this compound molecules are bombarded with high-energy electrons (typically 70 eV). This causes the formation of a molecular ion ([C₃F₆]⁺) which is energetically unstable and undergoes fragmentation to produce smaller, stable fragment ions.[2]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its fragmentation pattern in mass spectrometry.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

historical development of hexafluoropropene production

An In-depth Technical Guide to the Historical Development of Hexafluoropropene (B89477) Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HFP), a cornerstone of the fluoropolymer industry, has seen a dynamic evolution in its production methodologies. This technical guide provides a comprehensive overview of the historical development of HFP synthesis, with a focus on the core chemical processes that have been industrialized. We delve into the pyrolysis of tetrafluoroethylene (B6358150) (TFE), the thermal decomposition of chlorodifluoromethane (B1668795) (R22), and the pyrolysis of trifluoromethane (B1200692) (fluoroform). This document presents quantitative data in structured tables, details key experimental protocols, and visualizes reaction pathways and workflows to offer a thorough resource for professionals in chemistry and drug development.

Introduction

This compound (CF₃CF=CF₂) is a critical monomer in the production of a wide array of fluorinated materials, including copolymers with tetrafluoroethylene (FEP), fluoroelastomers, and various specialty chemicals. Its unique properties, imparted by the fluorine atoms, make it an invaluable building block in materials science and, by extension, in applications relevant to the pharmaceutical and drug development sectors where fluorinated compounds are of increasing interest. The industrial-scale production of HFP has evolved significantly since its initial discovery, driven by the need for higher yields, improved safety, and greater cost-effectiveness. This guide explores the key historical milestones and technical intricacies of the dominant HFP production routes.

Pyrolysis of Tetrafluoroethylene (TFE)

The thermal rearrangement of tetrafluoroethylene (TFE) into this compound is one of the earliest and most established methods for HFP production. This process involves heating TFE gas to high temperatures, causing it to dimerize and then rearrange to form HFP.

Historical Context

The pyrolysis of TFE to produce HFP was extensively studied and patented by DuPont in the mid-20th century. Early processes were often plagued by low yields and the formation of undesirable byproducts, including the highly toxic perfluoroisobutylene (B1208414) (PFIB).[1] Over the years, significant research has focused on optimizing reaction conditions and reactor design to maximize HFP selectivity and ensure safe operation.

Quantitative Data

| Parameter | Value | Reference(s) |

| Reaction Temperature | 600 - 900 °C | [1] |

| Pressure | Reduced pressure (as low as 0.1 bar) to atmospheric | [1] |

| Residence Time | 0.1 - 5 seconds | [2] |

| Yield of HFP | Can exceed 75% under optimized conditions | [3] |

| Key Byproducts | Octafluorocyclobutane (B90634) (OFCB), Perfluoroisobutylene (PFIB), Higher molecular weight fluorocarbons | [1][4] |

Experimental Protocol

A typical laboratory or pilot-scale setup for the pyrolysis of TFE involves a high-temperature tubular reactor.

-

Reactor Setup: A corrosion-resistant reactor tube (e.g., made of nickel, its alloys, or platinum-lined) is placed inside a furnace capable of reaching and maintaining temperatures up to 900 °C.[1][2]

-

Inert Atmosphere: The system is first purged with an inert gas, such as nitrogen or argon, to remove any oxygen, which can lead to explosive decomposition of TFE at high temperatures.[5]

-

Reactant Feed: Gaseous TFE is introduced into the preheated reactor at a controlled flow rate. An inert diluent like steam or carbon dioxide can be co-fed to reduce the partial pressure of TFE, which can improve HFP yield and suppress byproduct formation.[1]

-

Pyrolysis: The TFE passes through the hot zone of the reactor, where it undergoes pyrolysis. The temperature and residence time are critical parameters that must be precisely controlled to maximize the conversion to HFP.

-

Quenching: The product stream exiting the reactor is rapidly cooled (quenched) to prevent further reactions and the formation of undesired byproducts. This can be achieved using a water-cooled heat exchanger or by mixing with a cold inert gas.

-

Product Collection and Analysis: The quenched gas mixture is passed through a series of cold traps to condense the products. The composition of the product mixture is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS).

-

Purification: The collected condensate, containing HFP, unreacted TFE, and byproducts, is subjected to fractional distillation to isolate pure HFP.

Visualization

Caption: Experimental workflow for HFP production via TFE pyrolysis.

Caption: Simplified reaction pathway for TFE pyrolysis to HFP.

Pyrolysis of Chlorodifluoromethane (R22)

The production of HFP from chlorodifluoromethane (CHClF₂, also known as R22) is often integrated with the production of TFE. The pyrolysis of R22 initially yields difluorocarbene (:CF₂), which can then dimerize to TFE. Under appropriate conditions, the TFE formed in situ can further react to form HFP.

Historical Context

The pyrolysis of R22 to produce TFE has been a major industrial process for decades.[6] The co-production of HFP was a natural extension of this chemistry, with process conditions being tailored to favor the formation of either TFE or HFP.[7] This route has faced environmental scrutiny due to the ozone-depleting potential of R22, leading to phase-out schedules under the Montreal Protocol.

Quantitative Data

| Parameter | Value | Reference(s) |

| Reaction Temperature | 730 - 980 °C | [7][8] |

| Residence Time | 0.01 - 50 milliseconds | [7][8] |

| Molar Ratio (Steam/R22) | 5 - 10 | [8] |

| Selectivity (TFE + HFP) | Can be very high, with the ratio of TFE to HFP depending on conditions | [7] |

| Key Byproducts | HCl, Unreacted R22, Higher molecular weight fluorocarbons | [6] |

Experimental Protocol

The experimental setup for the pyrolysis of R22 is similar to that for TFE, with considerations for handling the corrosive HCl byproduct.

-

Reactor and Feed: A high-temperature reactor is used. R22 gas, often preheated, is fed into the reactor. Superheated steam is typically used as a diluent and heat carrier.[2][8]

-

Pyrolysis Reaction: At temperatures between 730 and 980 °C, R22 undergoes pyrolysis to form difluorocarbene and HCl. The difluorocarbene then reacts to form TFE and subsequently HFP.[6][7]

-

Quenching and Acid Removal: The hot product gases are rapidly cooled. The gas stream then passes through a scrubber to remove the acidic HCl.

-

Product Separation: The remaining gas mixture, containing HFP, TFE, unreacted R22, and other fluorinated byproducts, is compressed and subjected to multi-stage distillation to separate the components. The azeotropic behavior of HFP and R22 presents a separation challenge.[9][10]

Visualization

Caption: Process workflow for HFP and TFE production from R22.

Pyrolysis of Trifluoromethane (Fluoroform)

The production of HFP from trifluoromethane (CHF₃, fluoroform, or R23) is a more recent development and is considered a cleaner process as it avoids the use of chlorine-containing precursors. Fluoroform is a byproduct of TFE production and can be utilized as a feedstock for HFP.[2]

Historical Context

The pyrolysis of fluoroform to produce TFE and HFP has been explored as an alternative to the R22 route, partly due to the environmental concerns associated with R22. Research has focused on optimizing reaction conditions to achieve high yields of HFP.[11][12]

Quantitative Data

| Parameter | Value | Reference(s) |

| Reaction Temperature | 700 - 950 °C | [2][11] |

| Residence Time | 0.1 - 40 seconds | [2][11][12] |

| Molar Ratio (R23/TFE) | 0.25 - 10 (when TFE is co-fed) | [2] |

| Yield of HFP | Can be significant, especially with co-feeding of TFE | [4][11] |

| Key Byproducts | HF, TFE, Perfluoroisobutylene (PFIB) | [11][12] |

Experimental Protocol

-

Reactor: A nickel tubular reactor is commonly used for the pyrolysis of fluoroform.[12]

-

Reactant Feed: Gaseous fluoroform is fed into the reactor. In some process variations, TFE is co-fed with the fluoroform. The co-feeding of TFE can help to control the reaction temperature by balancing the endothermic pyrolysis of R23 with the exothermic dimerization of TFE.[2][11]

-

Pyrolysis: The reaction is carried out at high temperatures, leading to the formation of difluorocarbene and HF. The difluorocarbene then reacts to form TFE and subsequently HFP.

-

Product Separation: The product stream is quenched and then subjected to separation and purification, typically involving distillation, to isolate HFP.

Visualization

Caption: Reaction pathway for HFP synthesis from trifluoromethane.

Other Historical Production Methods

While the pyrolysis routes are dominant, other methods for HFP synthesis have been developed, though they are less common on an industrial scale.

-

Defluorination of Hexafluoropropane: This method involves the removal of two fluorine atoms from hexafluoropropane (C₃F₈) to form HFP.

-

Dehydrochlorination of Chlorinated Precursors: Processes involving the removal of HCl from chlorinated C3 compounds have also been patented. For example, 2,3-dichloro-1,1,1,2,3,3-hexafluoropropane can be reacted with hydrogen at high temperatures to produce HFP.[13]

These methods have generally been less economically competitive than the main pyrolysis routes.

Conclusion

The production of this compound has a rich history characterized by continuous innovation in chemical processing. From the early developments in TFE pyrolysis to the more recent advancements in fluoroform utilization, the overarching goals have been to improve yield, reduce the formation of toxic byproducts, and enhance process safety and sustainability. For researchers and professionals in fields that utilize fluorinated compounds, understanding the synthesis of key building blocks like HFP is crucial for appreciating the supply chain and for the development of new materials and pharmaceuticals. The detailed protocols and data presented in this guide offer a foundational understanding of the historical and current landscape of HFP production.

References

- 1. Hexafluoropropylene synthesis - chemicalbook [chemicalbook.com]

- 2. US6403848B1 - Preparation of hexafluoropropylene from the pyrolysis of trifluoromethane and tetrafluoroethylene - Google Patents [patents.google.com]

- 3. US5334783A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. aidic.it [aidic.it]

- 6. researchgate.net [researchgate.net]

- 7. US4849554A - Production of tetrafluoroethylene and hexafluoropropylene - Google Patents [patents.google.com]

- 8. Simultaneous preparation of tetrafluoroethylene and hexafluoropropylene page [patentalert.com]

- 9. US20040034259A1 - Method of a simultaneous preparation of hexafluoropropylene and octafluorocyclobutane - Google Patents [patents.google.com]

- 10. WO2015045927A1 - Method for separating this compound from fluorinated compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US6540933B1 - Process for the production of hexafluoropropylene from CC1F2CC1FCF3 and azeotropes of CC1F2CC1FCF3 with HF - Google Patents [patents.google.com]

Solubility of Hexafluoropropene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of hexafluoropropene (B89477) (HFP), a critical fluorinated building block in the synthesis of various polymers and pharmaceutical intermediates. Understanding the solubility of HFP in a range of organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling of this reactive gas. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and provides visual representations of key experimental workflows.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including the nature of the solvent, temperature, and pressure. The following tables summarize the available quantitative data on the solubility of HFP in various organic solvents.

Table 1: Vapor-Liquid Equilibrium Data for this compound in Selected Organic Solvents

| Solvent | Temperature (K) | Pressure (MPa) | Mole Fraction of HFP (Liquid Phase) | Mole Fraction of HFP (Vapor Phase) |

| Dibutyl Ether | 303.2 | 0.1 - 1.0 | 0.05 - 0.5 | 0.95 - 0.99 |

| 323.2 | 0.1 - 1.5 | 0.04 - 0.6 | 0.93 - 0.99 | |

| 343.2 | 0.2 - 2.0 | 0.03 - 0.7 | 0.90 - 0.99 | |

| Dichloromethane | 303.2 | 0.1 - 1.2 | 0.1 - 0.7 | 0.92 - 0.98 |

| Chloroform | 303.2 | 0.1 - 1.1 | 0.1 - 0.6 | 0.93 - 0.98 |

| Methylcyclohexane | 273.0 - 313.0 | 0.1 - 1.0 | 0.1 - 0.8 | 0.90 - 0.98 |

| Toluene | 273.0 | 0.1 - 0.8 | 0.1 - 0.9 | 0.90 - 0.97 |

| 313.0 | 0.2 - 1.5 | 0.05 - 0.8 | 0.85 - 0.98 |

Table 2: Henry's Law Constants for this compound in Selected Solvents

| Solvent | Temperature (K) | Henry's Law Constant (kH, MPa/mole fraction) |

| Water | 298.15 | 2.9 x 10^-6 |

| Hexadecane | 298.15 | 3.6 x 10^-5 |

Experimental Protocols for Solubility Measurement

The determination of gas solubility in liquids is crucial for process design and development. The two most common methods for measuring the vapor-liquid equilibrium (VLE) of gaseous solutes like this compound are the static synthetic method and the static analytic method.

Static Synthetic Method

The static synthetic method is a precise technique for determining the solubility of a gas in a liquid without the need for compositional analysis of the phases. The overall composition of the mixture is known from the amounts of each component charged to the equilibrium cell.

Detailed Methodology:

-

Apparatus Preparation: A high-pressure equilibrium cell of known volume, equipped with a magnetic stirrer, pressure transducer, and temperature sensor, is evacuated to a high vacuum.

-

Solvent Charging: A precise amount of the degassed organic solvent is charged into the equilibrium cell. The amount can be determined gravimetrically or volumetrically.

-

Gas Charging: this compound is then introduced into the cell from a calibrated gas reservoir. The amount of gas added is determined by the pressure change in the reservoir of known volume.

-

Equilibration: The mixture in the cell is vigorously agitated at a constant, controlled temperature until thermal and phase equilibrium is reached, as indicated by a stable pressure reading.

-

Data Recording: The equilibrium temperature and pressure are recorded.

-

Iterative Measurements: The procedure is repeated by adding successive known amounts of HFP to generate a complete phase diagram at a given temperature. The bubble point or dew point is visually observed through a sapphire window in the cell.

Static Analytic Method

The static analytic method involves achieving equilibrium and then taking samples from the liquid and vapor phases for compositional analysis, typically by gas chromatography (GC).

Detailed Methodology:

-

Apparatus Preparation: A high-pressure equilibrium cell with sampling valves for both the liquid and vapor phases is evacuated.

-

Component Charging: Both the organic solvent and this compound are charged into the cell. The exact initial amounts do not need to be known.

-

Equilibration: The mixture is stirred at a constant temperature until equilibrium is reached, indicated by a stable pressure.

-

Sampling: Small samples of the liquid and vapor phases are withdrawn through the sampling valves. To minimize disturbance to the equilibrium, rapid and small-volume sampling techniques are employed.

-

Compositional Analysis: The composition of each phase is determined using a calibrated gas chromatograph.

-

Data Correlation: The measured temperature, pressure, and phase compositions provide a single data point on the phase diagram. The experiment is repeated at different overall compositions and temperatures to construct the complete VLE curve.

Solubility in Polar Aprotic Solvents

-

N-Methyl-2-pyrrolidone (NMP): NMP is a highly polar, aprotic solvent known for its excellent solvency for a wide range of organic and inorganic compounds. It is frequently used in the polymer industry and for gas absorption processes. Its ability to dissolve various polymers, including those containing fluorine, suggests it would be a good solvent for HFP.

-

Dimethylformamide (DMF): DMF is another versatile polar aprotic solvent with a high dielectric constant. It is miscible with water and the majority of organic liquids and is known to dissolve a wide range of polymers. Copolymers of vinylidene fluoride (B91410) and this compound are known to be soluble in DMF.

-

Sulfolane: Sulfolane is a polar aprotic solvent with high chemical and thermal stability. It is widely used in the petrochemical industry for extractive distillation and as a reaction solvent. It is miscible with water and aromatic hydrocarbons.

Further experimental investigation is required to quantify the solubility of this compound in these important industrial solvents.

Safety Considerations

This compound is a colorless, odorless gas that is heavier than air and can act as an asphyxiant in high concentrations. It is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated area. All experimental work should be conducted in a fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. High-pressure equipment should be properly rated and shielded.

The Reaction of Hexafluoropropene with Trifluoromethyl Hypofluorite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal gas-phase reaction between hexafluoropropene (B89477) (C₃F₆) and trifluoromethyl hypofluorite (B1221730) (CF₃OF). The reaction, a complex chain process, yields a range of fluorinated carbonyl compounds and ethers, some with potential applications in the synthesis of novel fluorochemicals. This document summarizes the known reaction products, proposes a detailed reaction mechanism, and outlines a plausible experimental protocol based on available literature.

Reaction Overview and Products

The thermal oxidation of this compound in the presence of trifluoromethyl hypofluorite is a homogeneous gas-phase chain reaction.[1] The process is typically studied in a static system at temperatures ranging from 303.0 K to 323.4 K.[1] The initial pressures of the reactants are varied to investigate the reaction kinetics, with typical ranges being 1.7-16.6 Torr for CF₃OF, 10.0-120.2 Torr for C₃F₆, and in the presence of a large excess of oxygen (82.0-599.8 Torr).[1]

The major products identified in this reaction are:

-

Carbonyl fluoride (B91410) (COF₂)

-

Trifluoroacetyl fluoride (CF₃C(O)F)

-

Trifluoromethyl fluoroformate (CF₃OC(O)F)

-

A novel compound, 2-(trifluoromethoxy)tetrafluoroacetyl fluoride (CF₃OCF₂OCF₂C(O)F)

-

Minor amounts of 2-(trifluoromethoxy)trifluoroacetyl fluoride (CF₃OCF₂C(O)F) are also formed.[1]

Quantitative Data Summary

While the primary research indicates that the yields of the various products are dependent on the initial concentrations of the reactants and the temperature, specific quantitative data from the abstracts of the key publications are not available. Access to the full-text articles is required to compile a detailed table of product distribution under varying experimental conditions.

Table 1: Summary of Reaction Conditions and Products

| Parameter | Value | Reference |

| Reactants | This compound (C₃F₆), Trifluoromethyl hypofluorite (CF₃OF), Oxygen (O₂) | [1] |

| Temperature Range | 303.0 K, 313.0 K, 323.4 K | [1] |

| CF₃OF Initial Pressure | 1.7 - 16.6 Torr | [1] |

| C₃F₆ Initial Pressure | 10.0 - 120.2 Torr | [1] |

| O₂ Initial Pressure | 82.0 - 599.8 Torr | [1] |

| Major Products | COF₂, CF₃C(O)F, CF₃OC(O)F, CF₃OCF₂OCF₂C(O)F | [1] |

| Minor Product | CF₃OCF₂C(O)F | [1] |

Experimental Protocols

A detailed step-by-step experimental protocol is not available in the reviewed literature abstracts. However, based on the description of a "conventional static system" for gas-phase kinetic studies, a plausible methodology can be outlined.[1]

Materials and Reagents

-

This compound (C₃F₆), high purity

-

Trifluoromethyl hypofluorite (CF₃OF), synthesized and purified

-

Oxygen (O₂), high purity

-

Nitrogen (N₂), high purity (for flushing and as a buffer gas)

Experimental Apparatus

A conventional static vacuum line system constructed from Pyrex glass is typically used for such studies. The setup would include:

-

A spherical reaction vessel of a known volume, housed in a thermostatically controlled oven.

-

A high-vacuum pumping system (e.g., diffusion pump backed by a rotary pump).

-

Pressure measurement devices (e.g., capacitance manometers) for accurate measurement of reactant pressures.

-

Storage bulbs for the reactants.

-

A series of greaseless stopcocks to control gas flow.

-

An analytical system, typically a gas chromatograph (GC) coupled with a mass spectrometer (MS) and/or a Fourier-transform infrared (FTIR) spectrometer for product identification and quantification.

Experimental Procedure

-

System Preparation: The entire vacuum line, including the reaction vessel, is evacuated to a high vacuum (e.g., 10⁻⁵ Torr) and leak-tested. The reaction vessel is heated to the desired temperature and allowed to stabilize.

-

Reactant Introduction: The reactants (CF₃OF, C₃F₆, and O₂) are introduced into the reaction vessel to their desired partial pressures. The order of introduction may be varied to ensure proper mixing.

-

Reaction Monitoring: The reaction is allowed to proceed for a specific time. The progress of the reaction can be monitored by periodically withdrawing small aliquots of the gas mixture for analysis by GC-MS or FTIR.

-

Product Analysis: After the desired reaction time, the contents of the reaction vessel are expanded into the analytical system.

-

FTIR Spectroscopy: The mixture is analyzed by FTIR to identify functional groups of the products (e.g., C=O, C-F, C-O-C).

-

Gas Chromatography-Mass Spectrometry (GC-MS): The components of the product mixture are separated by gas chromatography and identified by their mass spectra. Calibration with known standards is necessary for quantitative analysis.

-

-

Data Analysis: The product yields are calculated based on the initial reactant concentrations and the integrated peak areas from the GC or characteristic absorbance bands from the FTIR spectra.

Reaction Mechanism and Signaling Pathways